molecular formula C10H15N3O2S B8794852 8-(3-Methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane

8-(3-Methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane

Cat. No.: B8794852
M. Wt: 241.31 g/mol
InChI Key: NFUBTDYRIFPOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

8-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C10H15N3O2S/c1-8-11-9(16-12-8)13-4-2-10(3-5-13)14-6-7-15-10/h2-7H2,1H3

InChI Key

NFUBTDYRIFPOHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCC3(CC2)OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a prestirred solution (10 minutes at room temperature) of palladium(II) acetate (180 mg, 0.001 mmol) and 2-(dicyclohexylphosphino)biphenyl (572 mg, 0.002 mmol) in dioxane (10 mL) were added 1,4-dioxa-8-azaspiro(4,5)decane (1.3 mL, 10 mmol), 5-chloro-3-methyl-[1,2,4]thiadiazole (1.48 g, 11 mmol) and sodium tert-butylate (1.47 g, 15 mmol) and heated in the microwave at 130° C. for 15 minutes. The reaction mixture was diluted with half saturated brine, the aqueous phase was extracted with ethyl acetate, the combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue was purified by silica gel chromatography using ethyl acetate as eluent. The title compound was obtained as a light yellow solid (1.87 g, 77%).
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
1.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
sodium tert-butylate
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
180 mg
Type
catalyst
Reaction Step Two
Name
Yield
77%

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